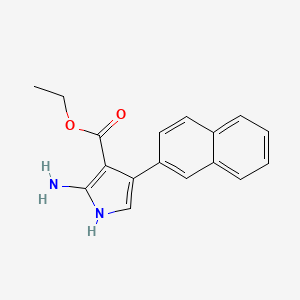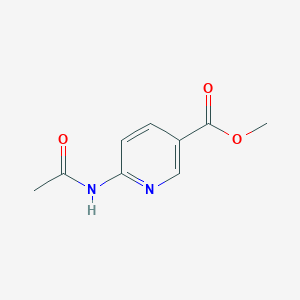
Methyl 6-(acetylamino)nicotinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs from corresponding precursors. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted using N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . These methods demonstrate the potential pathways that could be adapted for the synthesis of methyl 6-(acetylamino)nicotinate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 6-(acetylamino)nicotinate includes an acetylamino group attached at a specific position on the heterocyclic ring. The orientation around the double bond for related compounds has been established by methods such as X-ray analysis, which could be indicative of the structural characteristics of methyl 6-(acetylamino)nicotinate .
Chemical Reactions Analysis
The acetylamino group in these compounds is reactive and can participate in various chemical reactions. For example, the synthesis of methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2yl)-acetylamino]amino acid esters involves the reaction of hydrazides with selected aldehydes to give corresponding hydrazones . This reactivity suggests that methyl 6-(acetylamino)nicotinate could also undergo similar reactions, forming a range of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl 6-(acetylamino)nicotinate are not directly provided, the properties of similar compounds can offer insights. These compounds are typically solid at room temperature and may have varying solubilities in organic solvents. Their reactivity with nucleophiles and electrophiles allows for the formation of diverse heterocyclic structures, which can significantly alter their physical and chemical properties .
Applications De Recherche Scientifique
Body Composition and Skeletal Muscle Metabolism : Methyl 6-(acetylamino)nicotinate, as a derivative of nicotinamide riboside, may influence body composition and skeletal muscle metabolism. A study found that supplementation with a related compound increased body fat-free mass and altered skeletal muscle acetylcarnitine concentrations in healthy obese humans (Remie et al., 2020).
Antimicrobial and Antioxidant Properties : Derivatives of Methyl 6-(acetylamino)nicotinate, such as certain oxadiazole compounds, have been synthesized and shown to possess antimicrobial and antioxidant activities. These compounds have potential applications in the treatment of infections and oxidative stress-related conditions (Shyma et al., 2013).
Skin Vasodilation and Diabetic Neuropathy : Topically applied methyl 6-(acetylamino)nicotinate can induce skin vasodilation, which may have implications in the treatment of diabetic neuropathy. A study demonstrated its effectiveness in causing vasodilation comparable to that induced by acetylcholine and sodium nitroprusside (Caselli et al., 2003).
NAD-Analogs Synthesis : Methyl 6-(acetylamino)nicotinate has been used in the synthesis of new β-NAD-analogs. These analogs have implications in studying cellular metabolism and potentially in therapeutic applications (Tono-oka, 1982).
Antinociceptive Activity : Methyl nicotinate, a related compound, has demonstrated effective peripheral and central antinociceptive activity. This suggests potential therapeutic applications in pain management (Erharuyi et al., 2015).
Blood Collection Enhancement : The local application of methyl nicotinate solution has been shown to enhance peripheral blood collection. This method can be particularly useful for patients with venous blood collection phobia or difficulty in providing venous blood samples (Zhu et al., 2022).
Retinoprotective Effects : A derivative of Methyl 6-(acetylamino)nicotinate, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown retinoprotective effects in a rat model of retinal ischemia–reperfusion. This suggests its potential use in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Nicotinamide N-Methyltransferase Inhibition : Methyl 6-(acetylamino)nicotinate-related compounds have been investigated for their inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme playing a significant role in various human diseases. This research is crucial for developing NNMT inhibitors for therapeutic applications (Babault et al., 2018).
Orientations Futures
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . Methyl 6-(acetylamino)nicotinate, due to its structural similarity to nicotine, could potentially be explored in these areas.
Propriétés
IUPAC Name |
methyl 6-acetamidopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGHZQJGBJMCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377351 | |
| Record name | Methyl 6-(acetylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(acetylamino)nicotinate | |
CAS RN |
98953-23-2 | |
| Record name | Methyl 6-(acetylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



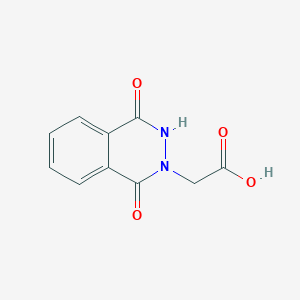

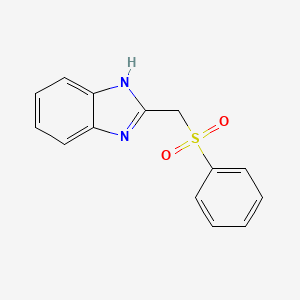
![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)


![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)


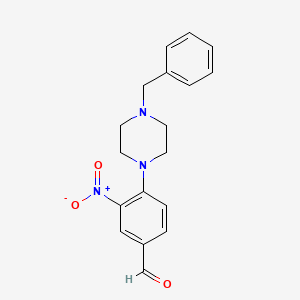
![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
